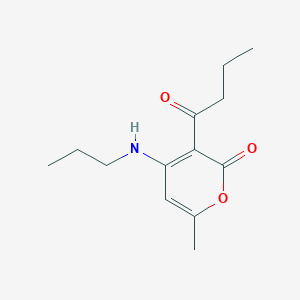

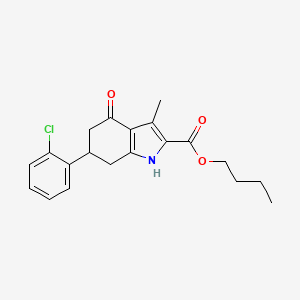

![molecular formula C18H22ClN3O3 B4584546 ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4584546.png)

ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate

説明

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions, including cyclo condensation and modifications to introduce specific functional groups. A noteworthy synthesis involves a four-component reaction using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, highlighting a methodological approach to designing piperazine-based compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, providing insights into the compound's framework and functional groups. X-ray crystallography further assists in understanding polymorphism and molecular conformation, which is crucial for predicting the chemical behavior and interaction of these molecules (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to the formation of novel compounds with potential biological activities. These reactions are characterized by their regioselectivity and the formation of complex structures through processes such as the ANRORC rearrangement. Understanding these reactions is essential for exploring the chemical space of piperazine derivatives for therapeutic applications (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Studies on crystal engineering and polymorphism shed light on how different crystalline forms of a compound can exhibit different physical properties, which is crucial for drug formulation and delivery (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and the presence of functional groups, determine the utility of these molecules in synthesis and drug development. For example, the reaction mechanism involving the piperazine ring and its modifications can significantly affect the pharmacological profile of the synthesized compounds (Ishii, Chatani, Kakiuchi, & Murai, 1997).

科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

One of the significant scientific research applications of compounds related to ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate is in the context of HIV-1 reverse transcriptase inhibition. In a study by Romero et al. (1994), analogues of U-80493E, which bear resemblance to the ethyl piperazinecarboxylate structure, were found to be potent inhibitors of HIV-1 reverse transcriptase. This discovery has implications for the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Antimicrobial Studies

Another area of research is the antimicrobial properties of piperazine derivatives. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and found that some of these compounds exhibited significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuroprotection in Alzheimer's Disease

The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) offers insights into neuroprotective applications, particularly for Alzheimer's disease. Lecanu et al. (2010) reported that SP-04 shows potential as a multi-target therapeutic approach for Alzheimer's, exhibiting properties like inhibition of acetylcholinesterase activity and neuroprotection against Ab42 toxicity (Lecanu et al., 2010).

Antitubercular Activity

Compounds structurally related to ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate have also been explored for antitubercular activity. Reddy et al. (2014) synthesized molecules containing piperazinyl benzofuran and benzo[d]isothiazole and found that some showed promising inhibition against Mycobacterium tuberculosis DNA gyrase (Reddy et al., 2014).

Insecticide Design

In agricultural research, compounds based on piperazine structures have been considered for insecticide development. Cai et al. (2010) explored the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives as potential insecticides, indicating the versatility of these compounds in pest control applications (Cai et al., 2010).

特性

IUPAC Name |

ethyl 4-(5-chloro-1,3-dimethylindole-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3/c1-4-25-18(24)22-9-7-21(8-10-22)17(23)16-12(2)14-11-13(19)5-6-15(14)20(16)3/h5-6,11H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCLHNNOHJQOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)

![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)

![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)

![2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4584524.png)

![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4584527.png)

![6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)

![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4584541.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)